![molecular formula C48H79N3O37 B13406978 NeuAc(a2-3)Gal(b1-3)GalNAc(b1-4)[NeuAc(a2-3)]Gal(b1-4)aldehydo-Glc](/img/structure/B13406978.png)
NeuAc(a2-3)Gal(b1-3)GalNAc(b1-4)[NeuAc(a2-3)]Gal(b1-4)aldehydo-Glc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NeuAc(a2-3)Gal(b1-3)GalNAc(b1-4)[NeuAc(a2-3)]Gal(b1-4)aldehydo-Glc is a complex oligosaccharide derivative. This compound is composed of multiple monosaccharide units linked together through glycosidic bonds. It is a structural derivative of ketoaldonic acid and is known for its significant role in various biological processes, particularly in cell recognition and signaling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NeuAc(a2-3)Gal(b1-3)GalNAc(b1-4)[NeuAc(a2-3)]Gal(b1-4)aldehydo-Glc involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and purification processes. The key steps include:
Protection of Hydroxyl Groups: Protecting groups such as acetyl or benzyl groups are used to protect the hydroxyl groups of monosaccharides.
Glycosylation: This step involves the formation of glycosidic bonds between monosaccharide units. Common glycosyl donors include trichloroacetimidates and thioglycosides.
Deprotection: The protecting groups are removed to yield the final oligosaccharide structure.
Industrial Production Methods
Industrial production of such complex oligosaccharides often involves enzymatic synthesis due to its specificity and efficiency. Enzymes such as glycosyltransferases are used to catalyze the formation of glycosidic bonds under mild conditions, making the process more environmentally friendly and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
NeuAc(a2-3)Gal(b1-3)GalNAc(b1-4)[NeuAc(a2-3)]Gal(b1-4)aldehydo-Glc undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: Hydroxyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as acetic anhydride (Ac2O) or benzoyl chloride (BzCl) are used for acetylation or benzoylation reactions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding primary alcohol.
Substitution: The major products are acetylated or benzoylated derivatives.
Applications De Recherche Scientifique
NeuAc(a2-3)Gal(b1-3)GalNAc(b1-4)[NeuAc(a2-3)]Gal(b1-4)aldehydo-Glc has numerous applications in scientific research:
Chemistry: Used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: Plays a crucial role in cell-cell recognition, signaling, and immune response.
Medicine: Investigated for its potential in developing vaccines and therapeutic agents targeting specific glycan structures on pathogens.
Industry: Utilized in the production of glycoproteins and other glycan-based products.
Mécanisme D'action
The mechanism of action of NeuAc(a2-3)Gal(b1-3)GalNAc(b1-4)[NeuAc(a2-3)]Gal(b1-4)aldehydo-Glc involves its interaction with specific receptors on cell surfaces. The compound binds to lectins and other glycan-binding proteins, mediating various biological processes such as cell adhesion, signaling, and immune response. The molecular targets include sialic acid-binding immunoglobulin-like lectins (Siglecs) and other glycan receptors .
Comparaison Avec Des Composés Similaires
NeuAc(a2-3)Gal(b1-3)GalNAc(b1-4)[NeuAc(a2-3)]Gal(b1-4)aldehydo-Glc is unique due to its specific glycosidic linkages and structural complexity. Similar compounds include:
NeuAc(a2-6)Gal(b1-4)GlcNAc: Differing in the linkage of sialic acid.
Gal(b1-4)[Fuc(a1-3)]GlcNAc: Contains a fucose residue and different glycosidic linkages.
Neu5Ac(a2-6)Gal(b1-4)GalNAc: Another sialylated oligosaccharide with different linkages.
These compounds share structural similarities but differ in their glycosidic linkages and biological functions, highlighting the diversity and specificity of glycan structures in biological systems.
Propriétés
Formule moléculaire |
C48H79N3O37 |
|---|---|
Poids moléculaire |
1290.1 g/mol |
Nom IUPAC |
(2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2S,3R,4R,5R,6R)-3-acetamido-2-[(2R,3S,4R,5R,6S)-4-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C48H79N3O37/c1-13(59)49-25-16(62)4-47(45(75)76,85-38(25)29(69)19(65)7-53)87-40-32(72)23(11-57)80-43(33(40)73)84-37-27(51-15(3)61)42(79-22(10-56)31(37)71)83-36-24(12-58)81-44(82-35(21(67)9-55)28(68)18(64)6-52)34(74)41(36)88-48(46(77)78)5-17(63)26(50-14(2)60)39(86-48)30(70)20(66)8-54/h6,16-44,53-58,62-74H,4-5,7-12H2,1-3H3,(H,49,59)(H,50,60)(H,51,61)(H,75,76)(H,77,78)/t16-,17-,18-,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31-,32-,33+,34+,35+,36-,37+,38+,39+,40-,41+,42-,43-,44-,47-,48-/m0/s1 |
Clé InChI |
WNNYMULBYDTNNO-VYXUZIOKSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@@H]3O)CO)O[C@H]4[C@H](O[C@H]([C@@H]([C@H]4O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)NC(=O)C)CO)O)O |
SMILES canonique |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(C(OC(C3O)CO)OC4C(OC(C(C4OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)OC(C(CO)O)C(C(C=O)O)O)CO)NC(=O)C)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


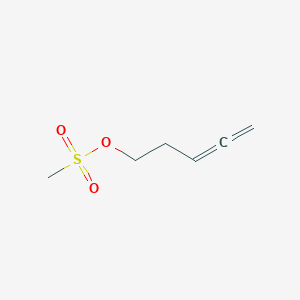

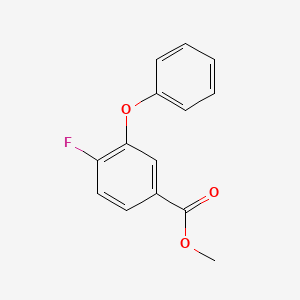
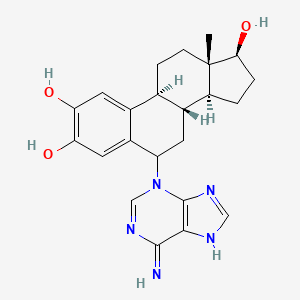
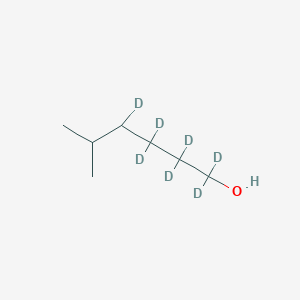
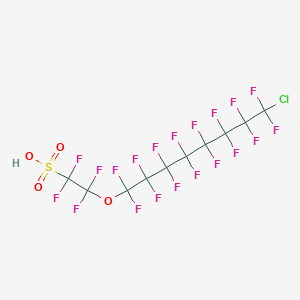

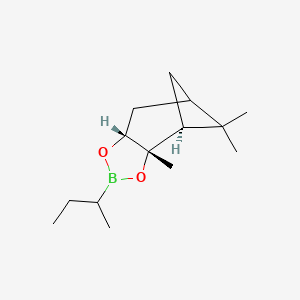
![4'-Heptyl[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13406954.png)
![tert-butyl N-[(2S,3R)-4-[[(2S)-1-[[(2S)-1-[5-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]pentylamino]-3-(4-benzoylphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl-benzylamino]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B13406956.png)

![2-(3-Pyridinyl)pyrido[2,3-d]pyrimidine](/img/structure/B13406979.png)
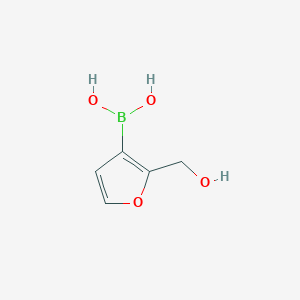
![3-[(R)-(dihydroxyboranyl)[2-(thiophen-2-yl)acetamido]methyl]benzoic acid](/img/structure/B13406991.png)
